1-Allyl-4-nitro-1H-pyrazole
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Overview
Description
1-Allyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, known for its diverse applications in organic synthesis and medicinal chemistry. The presence of an allyl group and a nitro group on the pyrazole ring enhances its reactivity and potential for various chemical transformations.
Mechanism of Action
Target of Action
Pyrazole, a core structure in 1-allyl-4-nitro-1h-pyrazole, has been found to interact with several targets such as estrogen receptor alpha, estrogen receptor beta, and alcohol dehydrogenase 1c .
Mode of Action
Pyrazole derivatives have been reported to exhibit various biological activities, suggesting that they may interact with their targets in a way that modulates cellular functions .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been implicated in various biological activities, suggesting that they may influence a range of biochemical pathways .
Result of Action
Pyrazole derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-4-nitro-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with β-diketones, leading to the formation of pyrazole derivatives . Another method includes the cyclocondensation of acetylenic ketones with hydrazines in ethanol, which provides regioisomeric pyrazoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simple reaction workup .
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The allyl and nitro groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Bromine or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Various nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include substituted pyrazoles, amino-pyrazoles, and other functionalized derivatives .
Scientific Research Applications
1-Allyl-4-nitro-1H-pyrazole has found applications in several scientific fields:
Comparison with Similar Compounds
- 1-Allyl-3-nitro-1H-pyrazole
- 1-Allyl-5-nitro-1H-pyrazole
- 1-Allyl-4-amino-1H-pyrazole
Uniqueness: 1-Allyl-4-nitro-1H-pyrazole is unique due to the specific positioning of the nitro group, which influences its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and synthetic utility .
Properties
IUPAC Name |
4-nitro-1-prop-2-enylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-2-3-8-5-6(4-7-8)9(10)11/h2,4-5H,1,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVVOPIFBJNGTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C=N1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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